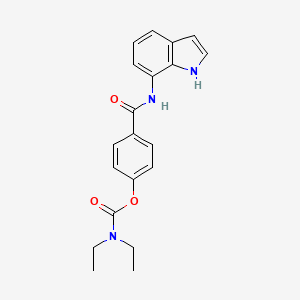
NAB-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NAB-14 es un compuesto químico potente y selectivo que actúa como antagonista no competitivo para los receptores GluN2C y GluN2D. Tiene un valor de IC50 de 580 nanomolar para GluN1/GluN2D, lo que demuestra una alta potencia. This compound exhibe una selectividad notable de más de 800 veces hacia GluN2C y GluN2D recombinantes en comparación con GluN2A y GluN2B. Además, this compound posee la capacidad de penetrar la barrera hematoencefálica de manera efectiva .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de NAB-14 involucra múltiples pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que la síntesis requiere un control preciso de los parámetros de reacción para lograr una alta pureza y rendimiento .
Métodos de producción industrial
This compound se produce a escala industrial utilizando tecnologías de síntesis avanzadas. El proceso de producción implica el uso de equipos especializados y medidas estrictas de control de calidad para garantizar la consistencia y pureza del producto final. El compuesto se sintetiza típicamente en cantidades a granel para satisfacer las demandas de investigación y desarrollo .
Análisis De Reacciones Químicas
Tipos de reacciones
NAB-14 experimenta diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: El compuesto puede reducirse para producir formas reducidas.
Sustitución: this compound puede participar en reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y el solvente, se optimizan para lograr los productos deseados con alta eficiencia .
Principales productos formados
Los principales productos formados a partir de las reacciones de this compound dependen del tipo de reacción y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir análogos sustituidos .
Aplicaciones Científicas De Investigación
NAB-14 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: this compound se utiliza como herramienta de investigación para estudiar las propiedades y funciones de los receptores GluN2C y GluN2D.
Biología: El compuesto se emplea en estudios biológicos para investigar el papel de los receptores GluN2C y GluN2D en varios procesos fisiológicos.
Medicina: this compound se utiliza en investigación preclínica para explorar sus posibles aplicaciones terapéuticas en trastornos neurológicos.
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a los receptores GluN2C y GluN2D
Mecanismo De Acción
NAB-14 ejerce sus efectos actuando como un antagonista no competitivo para los receptores GluN2C y GluN2D. Se une a estos receptores e inhibe su actividad, modulando así las vías de señalización involucradas. Los objetivos moleculares de this compound incluyen las subunidades GluN2C y GluN2D del receptor N-metil-D-aspartato (NMDA). Al inhibir estos receptores, this compound puede influir en varios procesos fisiológicos y patológicos .
Comparación Con Compuestos Similares
Compuestos similares
NAB-15: Otro antagonista no competitivo para los receptores GluN2C y GluN2D con propiedades similares.
NAB-16: Un compuesto con selectividad y potencia comparables hacia los receptores GluN2C y GluN2D.
NAB-17: Exhibe efectos farmacológicos similares pero con diferentes propiedades farmacocinéticas.
Unicidad de NAB-14
This compound es único debido a su alta selectividad y potencia hacia los receptores GluN2C y GluN2D. También tiene la capacidad de penetrar eficazmente la barrera hematoencefálica, lo que lo convierte en una herramienta valiosa para la investigación en neurociencia y farmacología .
Propiedades
IUPAC Name |
[4-(1H-indol-7-ylcarbamoyl)phenyl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-23(4-2)20(25)26-16-10-8-15(9-11-16)19(24)22-17-7-5-6-14-12-13-21-18(14)17/h5-13,21H,3-4H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGIKJOMEYPSIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


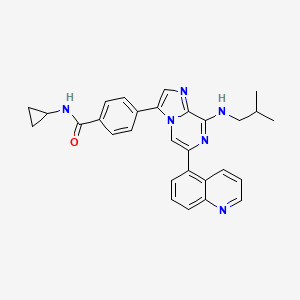
![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)
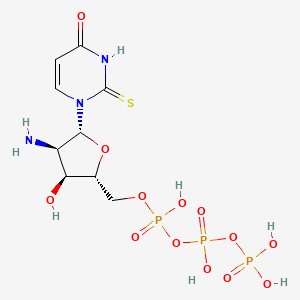
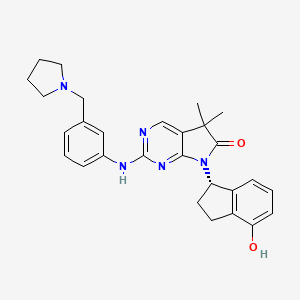
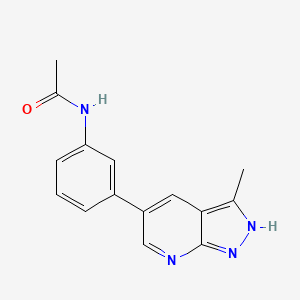
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B609329.png)
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)
